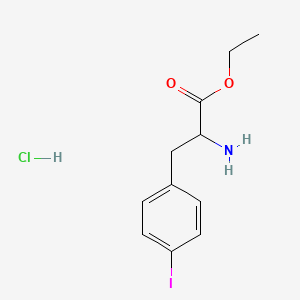

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

説明

BenchChem offers high-quality Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYFEYLKEKZNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Application Workflows of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Executive Summary & Scientific Rationale

As a Senior Application Scientist in drug discovery and chemical biology, I frequently leverage unnatural amino acids to engineer peptides with enhanced pharmacokinetic profiles and novel binding affinities. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride —commonly referred to as 4-iodo-phenylalanine ethyl ester hydrochloride—serves as a highly versatile bifunctional building block.

The strategic design of this molecule relies on three causal pillars:

-

The Ethyl Ester: Transiently masks the C-terminus carboxylic acid, preventing unwanted polymerization during peptide coupling sequences.

-

The Hydrochloride Salt: The free base of amino acid esters is highly susceptible to auto-condensation (forming diketopiperazines) and atmospheric oxidation. Protonation of the α-amine (pKa ~9.1) yields a non-nucleophilic, shelf-stable crystalline solid.

-

The Para-Iodo Substituent: The carbon-iodine (C–I) bond possesses a low bond dissociation energy (~65 kcal/mol), making it an exceptional electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck). This allows for late-stage functionalization under mild conditions that preserve the stereochemical integrity of the α-carbon.

Physicochemical Properties & Structural Dynamics

To ensure reproducible experimental design, understanding the fundamental physicochemical metrics of the compound is non-negotiable. The data below synthesizes standard characterization metrics for the L-isomer and racemic mixtures [1].

| Property | Value / Description |

| Chemical Name | Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride |

| CAS Number | 2225144-85-2 (Unspecified) / 1257648-53-5 (L-isomer) |

| Molecular Formula | C₁₁H₁₄INO₂ · HCl (C₁₁H₁₅ClINO₂) |

| Molecular Weight | 355.60 g/mol |

| Physical Appearance | White to light-yellow crystalline powder |

| Solubility Profile | Highly soluble in H₂O, DMSO, DMF, and Methanol. Insoluble in Hexanes. |

| Melting Point | > 200 °C (Decomposes) |

| Storage Conditions | 2–8 °C, desiccated, protected from light (prevents photolytic C–I cleavage) |

Visualizing the Synthetic Logic

The utility of this compound lies in its dual reactivity: the amine can be incorporated into peptide backbones, while the aryl iodide serves as a synthetic handle for structural diversification.

Workflow for the synthesis and downstream applications of the target compound.

Validated Experimental Methodologies

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to ensure the operator understands the mechanistic "why" behind the "how."

Protocol A: Synthesis via Thionyl Chloride-Mediated Esterification

This protocol converts commercially available 4-iodo-phenylalanine into its ethyl ester hydrochloride salt. Thionyl chloride (SOCl₂) is chosen over Fischer esterification (H₂SO₄/EtOH) because SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, driving the equilibrium forward while simultaneously forming the protective hydrochloride salt [2].

Step-by-Step Workflow:

-

Preparation: Suspend 4-iodo-L-phenylalanine (1.0 eq) in anhydrous absolute ethanol (0.5 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (2.5 eq) over 30 minutes. Causality: Slow addition controls the highly exothermic reaction and prevents the volatilization of unreacted SOCl₂.

-

Propagation: Remove the ice bath and heat the mixture to reflux (78 °C) for 12–16 hours. The suspension will gradually turn into a clear, homogenous solution as the ester is formed and dissolves.

-

Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material will remain at the baseline, while the esterified product will migrate (Rf ~0.4).

-

Isolation: Concentrate the solution in vacuo to remove excess ethanol and volatile byproducts (SO₂). Triturate the resulting viscous oil with cold diethyl ether to precipitate the white crystalline hydrochloride salt. Filter and dry under high vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The para-iodo moiety is an ideal substrate for generating biaryl derivatives, which are frequently used to discover potent small organic ligands against cancer markers [3].

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for para-iodo phenylalanine.

Step-by-Step Workflow:

-

Neutralization & Protection: Prior to coupling, the α-amine must be protected (e.g., as a Boc or Fmoc carbamate) to prevent it from coordinating to and poisoning the palladium catalyst.

-

Reagent Assembly: In a Schlenk tube, combine the protected ethyl 2-amino-3-(4-iodophenyl)propanoate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the final reductive elimination step.

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is strictly required to hydrolyze the boronic acid into a reactive boronate species for the transmetalation step.

-

Reaction: Heat at 80 °C for 4 hours. The low bond dissociation energy of the C–I bond ensures complete conversion without requiring extreme temperatures that could epimerize the amino acid.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

-

National Institutes of Health (NIH). "An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine". PubMed Central.[Link]

-

Advanced Healthcare Materials. "Phenylalanine-Based DNA-Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells". Wiley Online Library.[Link]

Mechanism of action of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

An In-Depth Technical Guide on the Mechanism of Action of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Abstract

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, a derivative of the essential amino acid L-phenylalanine, represents a class of compounds with significant diagnostic and therapeutic potential, particularly in oncology. Its structural similarity to L-phenylalanine allows it to exploit the metabolic machinery of cells, leading to its primary mechanism of action: targeted delivery and accumulation in tissues with high rates of amino acid transport and protein synthesis. This guide provides a comprehensive overview of its molecular mechanism, from cellular uptake via specific transporters to its downstream applications as a radiopharmaceutical agent for both imaging and therapy. We will explore the experimental evidence supporting this mechanism, detail key protocols for its study, and discuss the broader implications for drug development and personalized medicine.

Introduction: The Phenylalanine Analog Strategy

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth. This metabolic alteration presents a therapeutic window that can be exploited by amino acid analogs. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, the ethyl ester of 4-iodo-L-phenylalanine, is a prime example of this strategy.

By mimicking L-phenylalanine, it gains entry into cells through overexpressed amino acid transporters. The presence of a stable iodine atom at the para position of the phenyl ring is the key functional modification. This iodine can be replaced with a radioactive isotope (e.g., Iodine-123, Iodine-124, Iodine-131), transforming the molecule into a powerful tool for nuclear medicine. When radiolabeled, it allows for the visualization of tumors with high metabolic activity or the delivery of targeted radiation to cancerous tissues.

Molecular Mechanism of Action: A Multi-Step Process

The mechanism of action is not defined by a classical ligand-receptor binding interaction that triggers a signaling cascade, but rather by a process of metabolic subterfuge. It can be understood as a sequence of three key events: cellular uptake, metabolic trapping, and radiological effect.

Cellular Uptake: Hijacking Amino Acid Transport Systems

The initial and rate-limiting step for the compound's activity is its transport across the cell membrane. Malignant cells frequently upregulate specific transport systems to meet their high demand for amino acids.

-

Primary Transporter: L-type Amino Acid Transporter 1 (LAT1) : The primary route of entry is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a sodium-independent transporter that facilitates the import of large neutral amino acids, including phenylalanine, leucine, and tryptophan. It is well-documented that LAT1 is overexpressed in a wide variety of human cancers, including brain, lung, prostate, and breast cancer, while having limited expression in surrounding normal tissues. This differential expression is the foundation of the tumor-selective accumulation of 4-iodo-L-phenylalanine.

The relationship can be visualized as follows:

Caption: Cellular uptake via the LAT1 transporter.

Metabolic Trapping: Incorporation into Proteins

Once inside the cell, 4-iodo-L-phenylalanine is recognized by the cellular machinery responsible for protein synthesis. The ester group of Ethyl 2-amino-3-(4-iodophenyl)propanoate is rapidly hydrolyzed by intracellular esterases to yield 4-iodo-L-phenylalanine. This free amino acid is then activated by its corresponding aminoacyl-tRNA synthetase and incorporated into newly synthesized proteins in place of native L-phenylalanine.

This process, known as metabolic trapping, effectively locks the molecule inside the cell. While small molecules can diffuse out of a cell, large polypeptides cannot, leading to a steady accumulation of the analog in metabolically active cells. This retention is a critical factor for the efficacy of both imaging and therapeutic applications. The higher the rate of protein synthesis, the more pronounced the accumulation will be.

Caption: Intracellular metabolic trapping workflow.

Radiological Effect: The Role of the Iodine Isotope

The ultimate function of the compound depends on the choice of iodine isotope attached.

-

Diagnostic Imaging (SPECT/PET) : When labeled with gamma-emitting (e.g., ¹²³I for SPECT) or positron-emitting (e.g., ¹²⁴I for PET) isotopes, the accumulation of the compound in tumor tissues can be visualized externally. This allows for non-invasive tumor localization, staging, and monitoring of treatment response. The intensity of the signal directly correlates with the amino acid metabolism of the tumor, providing valuable functional information.

-

Targeted Radionuclide Therapy : When labeled with a beta-emitting isotope like Iodine-131 (¹³¹I), the compound becomes a therapeutic agent. The beta particles emitted by ¹³¹I have a short path length in tissue, depositing their energy and causing localized DNA damage and cell death primarily within the tumor, while sparing surrounding healthy tissue. This targeted approach offers a high therapeutic ratio compared to conventional external beam radiation.

Experimental Protocols for Mechanistic Validation

The proposed mechanism of action is supported by a range of standard cell biology and radiochemistry experiments.

Protocol: In Vitro Cellular Uptake Assay

This experiment quantifies the uptake of the radiolabeled compound into cancer cells and can be used to confirm the role of specific transporters like LAT1.

Objective: To measure the time-dependent uptake of [¹²⁵I]-4-iodo-L-phenylalanine and assess its inhibition by specific LAT1 inhibitors.

Methodology:

-

Cell Culture: Plate cancer cells known to overexpress LAT1 (e.g., U87-MG glioblastoma) in 24-well plates and grow to 80-90% confluency.

-

Preparation: Wash cells with a sodium-free uptake buffer (to isolate LAT1 activity) at 37°C.

-

Inhibition (Optional): For competition assays, pre-incubate a subset of wells with a known LAT1 inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH) for 15 minutes.

-

Uptake: Add the radiolabeled [¹²⁵I]-4-iodo-L-phenylalanine to the wells to initiate the uptake.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

Termination: Stop the uptake by rapidly washing the cells three times with ice-cold buffer.

-

Lysis & Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Plot the uptake (counts per minute per mg protein) against time.

Expected Data:

| Time (min) | Uptake (CPM/mg protein) - Control | Uptake (CPM/mg protein) - With LAT1 Inhibitor |

| 1 | 1,500 | 300 |

| 5 | 7,800 | 1,200 |

| 15 | 22,000 | 2,500 |

| 30 | 45,000 | 3,100 |

| 60 | 60,000 | 3,500 |

Note: Data are illustrative. The results are expected to show a time-dependent increase in uptake that is significantly reduced in the presence of a LAT1 inhibitor, confirming LAT1 as the primary transporter.

Protocol: Protein Incorporation Assay

This experiment differentiates between free intracellular amino acid and the portion that has been incorporated into proteins.

Objective: To quantify the amount of radiolabeled 4-iodo-L-phenylalanine incorporated into newly synthesized proteins.

Methodology:

-

Cell Culture & Uptake: Perform the uptake experiment as described above for a fixed, long duration (e.g., 4 hours) to allow for protein synthesis.

-

Lysis: After washing, lyse the cells in a buffer containing protease inhibitors.

-

Protein Precipitation: Add an equal volume of cold 20% trichloroacetic acid (TCA) to the lysate. Incubate on ice for 30 minutes to precipitate the proteins.

-

Separation: Centrifuge the samples to pellet the precipitated proteins. The supernatant contains the free, unincorporated amino acid pool.

-

Measurement: Carefully separate the supernatant from the pellet. Wash the pellet with cold 10% TCA. Measure the radioactivity in both the supernatant and the pellet fractions using a gamma counter.

-

Data Analysis: Express the radioactivity in the pellet as a percentage of the total radioactivity (pellet + supernatant) to determine the percent incorporation.

Summary and Future Directions

The mechanism of action of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a sophisticated example of metabolic targeting. By acting as a mimic of L-phenylalanine, it leverages the overexpressed LAT1 transporter and high protein synthesis rates of cancer cells to achieve selective accumulation. This accumulation, when combined with an appropriate iodine radioisotope, provides a powerful platform for both diagnostic imaging and targeted radiotherapy.

Future research in this area will likely focus on:

-

Combination Therapies: Investigating the synergistic effects of targeted radionuclide therapy with chemotherapy or immunotherapy.

-

Improving Selectivity: Developing next-generation analogs with even higher affinity for LAT1 or other tumor-specific transporters to further improve the tumor-to-background ratio.

-

Theranostics: Integrating diagnostic imaging and therapy using the same molecule (e.g., imaging with [¹²⁴I]-4-iodo-L-phenylalanine to calculate dosimetry before treating with [¹³¹I]-4-iodo-L-phenylalanine).

This molecule and its underlying mechanism serve as a foundational concept in the development of metabolically targeted agents, paving the way for more precise and effective cancer treatments.

References

-

Title: L-Type Amino Acid Transporter 1 (LAT1): A Promising Target for Cancer Diagnosis and Therapy. Source: Cancers (Basel) URL: [Link]

-

Title: Iodine-131-L-p-iodophenylalanine for the treatment of a patient with a nonresectable metastatic melanoma. Source: Cancer Biotherapy & Radiopharmaceuticals URL: [Link]

-

Title: L-type amino acid transporter 1 as a potential molecular target in human cancers. Source: Journal of Experimental & Clinical Cancer Research URL: [Link]

NMR chemical shift data for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

An In-Depth Technical Guide to the NMR Chemical Shift Data of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. This document moves beyond a simple data repository to offer a comprehensive, field-proven perspective on the acquisition, interpretation, and application of NMR data for this compound, which is of significant interest in synthetic and medicinal chemistry.

Introduction

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a substituted amino acid ester. Its structure, featuring a chiral center, an ethyl ester, and an iodinated aromatic ring, makes NMR spectroscopy an indispensable tool for its unambiguous characterization. The hydrochloride salt form, while improving solubility and stability, introduces specific considerations for NMR sample preparation and spectral interpretation. This guide will provide both predicted spectral data based on analogous structures and a robust experimental protocol for obtaining high-quality NMR spectra.

Predicted NMR Spectral Data

While a publicly available, experimentally verified spectrum for this specific salt is not readily found, we can predict the ¹H and ¹³C NMR chemical shifts with a high degree of confidence by analyzing structurally similar compounds and applying fundamental NMR principles. The predictions below are based on data from analogous phenylpropanoates, iodinated aromatics, and amino acid esters.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group, the aliphatic backbone, and the aromatic ring. The presence of the electron-withdrawing iodine atom and the ammonium group will influence the chemical shifts of the aromatic and alpha-amino protons, respectively.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-a (CH₃) | ~1.2-1.3 | Triplet | ~7.1 | Ethyl ester methyl group. |

| H-b (CH₂) | ~4.1-4.3 | Quartet | ~7.1 | Ethyl ester methylene group, deshielded by the adjacent oxygen. |

| H-c (β-CH₂) | ~3.1-3.4 | Multiplet (dd) | Diastereotopic protons adjacent to the aromatic ring and chiral center. | |

| H-d (α-CH) | ~4.2-4.4 | Triplet or Multiplet | Alpha-proton, deshielded by the amino and carbonyl groups. | |

| H-e (Ar-H) | ~7.1-7.3 | Doublet | ~8.4 | Aromatic protons ortho to the iodo group. |

| H-f (Ar-H) | ~7.6-7.8 | Doublet | ~8.4 | Aromatic protons meta to the iodo group. |

| NH₃⁺ | Broad singlet | Exchangeable protons of the ammonium group. |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The heavy iodine atom is expected to have a notable effect on the chemical shift of the carbon to which it is attached (C-4').

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-a (CH₃) | ~14 | Ethyl ester methyl carbon. |

| C-b (CH₂) | ~61 | Ethyl ester methylene carbon. |

| C-c (β-CH₂) | ~38-40 | Beta-carbon of the propanoate chain. |

| C-d (α-CH) | ~54-56 | Alpha-carbon, attached to the amino group. |

| C-1' (Ar-C) | ~137-139 | Aromatic carbon attached to the CH₂ group. |

| C-2', C-6' (Ar-CH) | ~131-133 | Aromatic carbons ortho to the iodo group. |

| C-3', C-5' (Ar-CH) | ~138 | Aromatic carbons meta to the iodo group. |

| C-4' (Ar-C-I) | ~92-94 | Aromatic carbon directly attached to iodine (ipso-carbon). |

| C=O | ~170-172 | Carbonyl carbon of the ester. |

Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride with the atom labeling used for the NMR assignments.

Caption: Molecular structure of Ethyl 2-amino-3-(4-iodophenyl)propanoate with atom labeling for NMR correlation.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[1][2][3][4]

-

Purity of the Analyte: Ensure the compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its relatively high boiling point, which minimizes evaporation.[5][6] Deuterated methanol (CD₃OD) or water (D₂O) are also alternatives, but proton exchange with the solvent can lead to the disappearance of the NH₃⁺ signal.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][4]

NMR Instrument Setup and Calibration

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic and diastereotopic protons.

-

Locking and Shimming: The instrument's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity should be optimized through shimming to obtain sharp, symmetrical peaks.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak. For DMSO-d₆, the residual proton peak is at approximately 2.50 ppm, and the carbon peak is at 39.52 ppm.

Data Acquisition Parameters

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A sweep width of at least 12 ppm is recommended to cover the entire spectral range.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled pulse experiment to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A sweep width of approximately 220 ppm is standard.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second relaxation delay is generally adequate.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be properly phased to ensure all peaks are in the absorptive mode. A baseline correction should be applied to obtain a flat baseline.

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Workflow for NMR Analysis

The following diagram outlines the comprehensive workflow for the NMR analysis of a small molecule like Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

Caption: General workflow for small molecule NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected NMR spectral data for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride and a detailed, field-proven protocol for its acquisition and analysis. By combining predictive data with a robust experimental framework, researchers, scientists, and drug development professionals can confidently characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of other amino acid derivatives and hydrochloride salts.

References

-

SpectraBase. N-(4-iodophenyl)-2-pyrazinecarboxamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

W. D. L. Phys. Chem. Chem. Phys., 2008,10, 490-500. A High-Field Solid-State 35/37Cl NMR and Quantum Chemical Investigation of the Chlorine Quadrupolar and Chemical Shift Tensors in Amino Acid Hydrochlorides. Available from: [Link]

-

PubChem. Ethyl 3-phenylpropionate. Available from: [Link]

-

J Phys Chem B. 2007 Jan 11;111(1):201-10. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Available from: [Link]

-

ResearchGate. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... Available from: [Link]

-

PubChemLite. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2). Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Filo. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr... Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

University of California, Los Angeles. Tables For Organic Structure Analysis. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available from: [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

Sources

Structural and Crystallographic Dynamics of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

An In-Depth Technical Whitepaper on Halogenated Synthons in Macromolecular Phasing

Executive Summary

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS No. 2225144-85-2) is a highly specialized halogenated amino acid derivative. While it serves as a fundamental building block in synthetic medicinal chemistry, its most profound technical application lies in structural biology. By providing a highly anomalous scattering iodine atom within a sterically predictable phenylalanine scaffold, this synthon acts as a linchpin for solving the crystallographic phase problem via Single-wavelength Anomalous Dispersion (SAD) and Radiation-Damage-Induced Phasing (RIP).

This whitepaper dissects the small-molecule crystallographic properties of this compound, explains the causality behind its physical behavior, and provides validated protocols for its application in structural determination.

Molecular Architecture and Lattice Thermodynamics

To understand the utility of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, one must first analyze its small-molecule crystal packing. Free amino acids naturally form zwitterions ( / ), creating intractable 3D ionic networks that are highly insoluble in organic solvents and notoriously difficult to crystallize predictably.

By esterifying the carboxylate (ethyl ester) and protonating the amine (hydrochloride salt), the zwitterionic network is broken. This chemical modification forces the molecule into a highly predictable crystallographic behavior governed by three distinct intermolecular forces:

-

Primary Hydrogen Bonding: The group acts as a trifurcated hydrogen bond donor to three distinct chloride anions ( ). This forms a robust, 2D corrugated sheet in the crystal lattice, which drives the initial nucleation event.

-

Halogen Bonding (The -Hole Effect): The 4-iodo substituent is highly polarizable. The electron density around the iodine atom is anisotropic, creating a region of positive electrostatic potential at the distal end of the C-I bond (the -hole). This enables strong, highly directional halogen bonds (typically or ). This interaction dictates the 3D packing of the crystal lattice, overriding weaker dispersive forces.

-

Steric Shielding: The flexible ethyl ester tail acts as a hydrophobic buffer between the polar hydrogen-bonded sheets, increasing the compound's solubility in polar aprotic solvents (like DMF or DMSO) essential for downstream peptide synthesis.

Fig 1: Intermolecular force network governing the crystal lattice assembly of the hydrochloride salt.

Mechanistic Role in Macromolecular Phasing

The primary value of this compound is its incorporation into peptides and proteins to solve the crystallographic phase problem [1]. When the ethyl ester is hydrolyzed or used directly in enzymatic ligation, the resulting 4-iodophenylalanine residue provides a massive analytical advantage.

Single-Wavelength Anomalous Dispersion (SAD)

Iodine possesses a uniquely powerful anomalous scattering signal ( ) at the Cu wavelength (1.5418 Å). Unlike selenium, which requires tunable synchrotron radiation to maximize its anomalous signal, iodine's massive value allows researchers to solve de novo protein structures using standard in-house X-ray diffractometers [1]. The rigid aromatic ring of the phenylalanine scaffold prevents the iodine atom from adopting multiple disordered conformations, ensuring a sharp, interpretable heavy-atom signal.

Radiation-Damage-Induced Phasing (RIP)

In quasi-racemic crystallography, chemically synthesized D- and L-proteins are co-crystallized to form centrosymmetric lattices. By incorporating the 4-iodo derivative into one of the enantiomers, researchers can utilize RIP. The C-I bond is highly susceptible to homolytic cleavage upon exposure to high-intensity synchrotron X-ray beams. By collecting a low-dose dataset (intact C-I bond) and a high-dose dataset (cleaved C-I bond), the specific loss of the iodine atom generates a massive isomorphous difference signal, cleanly solving the phase problem [2].

Fig 2: Workflow for 4-iodophenylalanine derivatives in SAD and RIP crystallographic phasing.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that physical causality is understood at each step to prevent downstream failure.

Protocol A: Small-Molecule Crystallization of the Hydrochloride Salt

Objective: To obtain diffraction-quality single crystals of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride for baseline structural validation. Causality Principle: Vapor diffusion is utilized over thermal cooling. Ethanol perfectly solvates the polar ion pair. The slow vapor diffusion of non-polar diethyl ether gradually reduces the dielectric constant of the medium, forcing the ion pairs to nucleate slowly rather than crashing out as an amorphous powder.

-

Dissolution: Dissolve 50 mg of the compound in 1.0 mL of absolute ethanol in a 4 mL glass vial. Vortex until completely clear.

-

Validation: If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust.

-

-

Chamber Setup: Place the 4 mL vial (uncapped) into a larger 20 mL scintillation vial containing 3.0 mL of anhydrous diethyl ether.

-

Diffusion: Seal the 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 20°C in a vibration-free environment.

-

Harvesting (Day 3-5): Colorless, needle-like or plate-like crystals will form.

-

Self-Validation Checkpoint: Examine the crystals under a stereomicroscope with cross-polarized light. True single crystals will exhibit sharp birefringence (extinction of light at specific rotation angles). If the precipitate is dark at all angles, it is amorphous; redissolve by adding 50 µL of ethanol and lower the temperature to slow the diffusion rate.

-

Protocol B: Enzymatic Peptide Ligation using the Ethyl Ester

Objective: Incorporate the synthon at the C-terminus of a peptide chain without racemization. Causality Principle: Traditional basic saponification of the ethyl ester can lead to racemization at the -carbon via oxazolone intermediate formation. Using the ethyl ester directly as an acyl acceptor in protease-catalyzed synthesis maintains strict stereochemical integrity.

-

Preparation: Dissolve the Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (100 mM) in a biphasic system of 50 mM Tris-HCl buffer (pH 8.0) and ethyl acetate (1:1 v/v).

-

Neutralization: The pH 8.0 buffer naturally neutralizes the hydrochloride salt, generating the free nucleophilic amine in situ just prior to coupling, preventing premature degradation.

-

Enzymatic Coupling: Add the N-protected peptide acyl donor (50 mM) and -chymotrypsin (1 mg/mL).

-

Incubation: Agitate at 25°C for 12 hours. The biphasic system forces the hydrophobic ligated product into the ethyl acetate layer, driving the equilibrium forward.

-

Validation: Analyze the organic layer via LC-MS. The presence of the characteristic iodine isotopic mass defect confirms successful incorporation.

Quantitative Data Summaries

The physical and crystallographic utility of this compound is defined by its precise quantitative parameters.

Table 1: Physicochemical and Crystallographic Profile

| Parameter | Value / Description | Functional Implication |

| Molecular Formula | The HCl salt ensures long-term shelf stability and prevents auto-condensation. | |

| Molecular Weight | 355.60 g/mol | High mass fraction of iodine (35.6%) guarantees a strong anomalous signal. |

| Expected Space Group | or (if chiral) | Non-centrosymmetric packing is typical for enantiopure amino acid derivatives. |

| Primary Lattice Force | H-Bonds | Drives 2D sheet formation during initial crystal nucleation. |

| Secondary Lattice Force | Halogen Bonds | Directs 3D stacking; highly sensitive to the dielectric constant of the solvent. |

Table 2: Anomalous Scattering Parameters for Iodine (I)

| X-ray Source | Wavelength (Å) | (electrons) | (electrons) | Phasing Application |

| Cu (In-house) | 1.5418 | -0.6 | 6.8 | Ideal for in-house SAD phasing; massive anomalous signal. |

| Mo (In-house) | 0.7107 | -0.7 | 2.1 | Sub-optimal for SAD; used primarily for high-resolution small-molecule data. |

| Synchrotron (Tunable) | ~1.0000 | -1.0 | 3.5 | Used for MAD phasing or high-resolution RIP data collection. |

References

-

The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination Source: Nature Biotechnology (via PubMed/NIH) URL:[Link][1]

-

Radiation Damage and Racemic Protein Crystallography Reveal the Unique Structure of the GASA/Snakin Protein Superfamily Source: Angewandte Chemie International Edition (via PubMed/NIH) URL:[Link][2]

Sources

Thermal stability profile of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

An In-Depth Technical Guide to the Thermal Stability Profile of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Executive Summary

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a substituted amino acid ester derivative with potential applications in pharmaceutical synthesis. A comprehensive understanding of its thermal stability is paramount for defining its shelf-life, establishing safe handling and processing parameters, and ensuring the quality and efficacy of any resulting active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, outlines a robust analytical framework for characterizing the thermal stability profile of this compound. We will delve into the theoretical underpinnings of its stability based on its constituent chemical moieties—the amino acid ester, the hydrochloride salt, and the iodinated aromatic ring. This document provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the scientific rationale behind each procedural step. By integrating these techniques, we can construct a complete picture of the material's behavior under thermal stress, identifying critical transition temperatures, decomposition pathways, and potential degradation products.

Introduction: The Imperative of Thermal Characterization

The Critical Role of Thermal Stability in Drug Development

In pharmaceutical research and development, the thermal stability of a drug substance is not merely a data point; it is a critical quality attribute that directly impacts product safety, efficacy, and shelf-life. An unstable compound can degrade during manufacturing (e.g., drying, milling), storage, or even transport, leading to a loss of potency, the formation of toxic impurities, and altered bioavailability.[1] Therefore, rigorous thermal analysis, as mandated by regulatory bodies and outlined in guidelines like those from the International Council for Harmonisation (ICH), is an indispensable component of drug characterization.[2][3]

Physicochemical Properties of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

To understand its thermal behavior, we must first consider the molecule's structure and fundamental properties.

-

Chemical Name: Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

-

Molecular Formula: C₁₁H₁₅ClINO₂[4]

-

Molecular Weight: 355.6 g/mol [4]

-

CAS Number: 2225144-85-2[4]

-

Physical Form: Typically a powder[4]

-

Key Structural Features:

-

An ethyl ester of an amino acid.

-

A hydrochloride salt of the primary amine, which enhances solubility and stability.[5]

-

A phenyl ring substituted with a heavy halogen, iodine , at the para position.

-

Rationale for This In-Depth Study

The thermal stability of this molecule is governed by the interplay of its functional groups. The amino acid ester linkage can be susceptible to thermal degradation, while the hydrochloride salt form is expected to confer a higher melting point and greater stability compared to the free base.[6][7] The most significant feature influencing decomposition is likely the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making it a probable initiation site for thermal degradation through homolytic cleavage.[8] This guide proposes a systematic approach to deconstruct and quantify these thermal behaviors.

Theoretical Considerations & Predicted Decomposition Pathways

A predictive assessment of the molecule's thermal lability allows for a more targeted experimental design.

-

Role of the Hydrochloride Salt: The presence of the HCl salt is expected to result in a distinct, relatively high-temperature melting endotherm in the DSC thermogram, characteristic of crystalline organic salts.[6] This melting event will likely precede the onset of significant decomposition.

-

Lability of the Ester and Amino Groups: Amino acid esters can undergo thermal decomposition via several routes, including hydrolysis (if moisture is present), de-esterification, and intermolecular condensation to form cyclic dipeptides (2,5-diketopiperazines).[7] The primary amino group may also participate in side reactions upon heating. Thermal decomposition of amino acids often results in the evolution of water (H₂O) and ammonia (NH₃).[9]

-

The Carbon-Iodine Bond as a Locus of Instability: The C-I bond is a known point of weakness. Thermal stress can induce homolytic cleavage, generating an aryl radical and an iodine radical.[8] This de-iodination step is a highly probable primary degradation event. Subsequent reactions of the resulting radical species can lead to a complex mixture of degradation products.

Based on these principles, a multi-stage decomposition is anticipated:

-

Melting: A sharp endothermic event corresponding to the melting of the crystalline salt.

-

Initial Decomposition: This may involve the loss of hydrogen chloride (HCl) or the cleavage of the C-I bond.

-

Secondary Decomposition: Fragmentation of the organic backbone, potentially involving loss of the ethyl group (as ethylene or ethanol) and decarboxylation.

Experimental Framework for Thermal Analysis

To fully elucidate the thermal profile, a combination of analytical techniques is essential. The simultaneous application of TGA and DSC provides a comprehensive and efficient initial assessment, making it ideal for pharmaceutical R&D where sample quantities may be limited.[10][11]

-

Simultaneous Thermal Analysis (TGA-DSC): This technique is the cornerstone of our investigation. It measures changes in mass (TGA) and the associated heat flow (DSC) concurrently on a single sample under a controlled temperature program.[12] This allows for the direct correlation of mass loss events with endothermic or exothermic transitions, distinguishing between simple phase changes (like melting) and decomposition events.

-

Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS): To validate our predicted decomposition pathways, the gases evolved during the TGA experiment must be identified. Coupling the TGA instrument to a mass spectrometer allows for real-time analysis of the decomposition products, correlating specific mass loss steps with the release of molecules like HCl, H₂O, ethanol, and iodine-containing fragments.[9][13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a comprehensive thermal stability profile.

Protocol 1: Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the melting point, onset of decomposition, and mass loss profile of the compound under an inert atmosphere.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen): Using an inert gas like dry nitrogen is crucial to study the intrinsic thermal stability of the molecule, preventing oxidative degradation which would occur in the presence of air. This isolates the effects of heat alone.

-

Scan Rate (10 °C/min): A heating rate of 10 °C/minute offers a good balance between analytical throughput and resolution. Slower rates can provide better separation of close-lying thermal events, while faster rates can increase sensitivity but may shift transition temperatures higher.

-

Sample Mass (3-5 mg): This mass is sufficient to obtain a strong signal while minimizing thermal gradients within the sample, ensuring that the entire sample heats uniformly.[10]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA balance using certified weights and calibrate the temperature and heat flow of the DSC sensor using certified reference materials (e.g., Indium) according to the instrument manufacturer's protocol.

-

Sample Preparation: Accurately weigh 3-5 mg of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride into an alumina ceramic crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA-DSC sensor.

-

Set the purge gas to dry nitrogen with a flow rate of 30-50 mL/minute.[10]

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/minute. A final temperature of 400 °C is chosen to ensure complete decomposition is observed.

-

-

Data Acquisition: Record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature simultaneously.

-

Data Analysis:

-

From the DSC curve, determine the onset temperature and peak temperature of any endothermic or exothermic events. The first sharp endotherm is likely the melting point.[10]

-

From the TGA curve, determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Quantify the percentage mass loss for each distinct step in the decomposition profile.

-

Protocol 2: Evolved Gas Analysis using TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the volatile products released during thermal decomposition.

Step-by-Step Methodology:

-

Instrument Setup: Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line (typically held at >200 °C to prevent condensation of evolved products).

-

TGA Program: Run the same TGA temperature program as described in Protocol 1 (30 °C to 400 °C at 10 °C/min) using helium as the purge gas (helium is preferred for MS interfacing).

-

MS Acquisition: Set the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-400 amu throughout the TGA run.

-

Data Analysis:

-

Correlate the temperature of each mass loss event from the TGA curve with the ion currents observed in the MS data.

-

Identify the evolved gases by their characteristic m/z values. For example:

-

m/z 18: Water (H₂O)

-

m/z 36, 38: Hydrogen Chloride (HCl), identified by its isotopic pattern.

-

m/z 46: Ethanol (C₂H₅OH)

-

m/z 44: Carbon Dioxide (CO₂)

-

m/z 127: Iodine (I⁺)

-

Higher m/z values would indicate larger organic fragments.

-

-

Data Interpretation and Expected Results

The combined data from these analyses will provide a detailed thermal profile. The results can be effectively summarized in a table for clarity and comparison.

Summary of Expected Thermal Events

| Thermal Event | Analytical Technique | Expected Observation | Interpretation |

| Melting | DSC | Sharp endotherm with no corresponding mass loss. | Phase transition from solid to liquid. Defines the melting point of the hydrochloride salt. |

| Decomposition Step 1 | TGA-DSC | Significant mass loss. May be endothermic or exothermic. | Onset of thermal degradation. TGA-MS data is crucial to identify the initial fragment loss (e.g., HCl, I₂). |

| Decomposition Step 2 | TGA-DSC | Subsequent mass loss at a higher temperature. | Further fragmentation of the molecule's organic backbone. |

| Final Residue | TGA | Remaining mass percentage at 400 °C. | Indicates the formation of non-volatile char or residue. |

Table 1: Hypothetical Quantitative Data Summary

| Parameter | Method | Result |

| Melting Onset Temperature | DSC | ~170 - 190 °C |

| Melting Peak Temperature | DSC | ~175 - 195 °C |

| Enthalpy of Fusion (ΔH_fus) | DSC | (Value in J/g) |

| Decomposition Onset (T_onset) | TGA | ~200 - 220 °C |

| Mass Loss (Step 1: 200-280 °C) | TGA | ~35-45% |

| Evolved Gas (Step 1) | TGA-MS | HCl, Iodine |

| Mass Loss (Step 2: 280-400 °C) | TGA | ~40-50% |

| Evolved Gas (Step 2) | TGA-MS | CO₂, Ethanol, Organic Fragments |

| Final Residue at 400 °C | TGA | ~5-15% |

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental processes and chemical transformations.

Caption: Experimental workflow for the thermal characterization of the target compound.

Caption: Postulated thermal decomposition pathway for the target compound.

Conclusion & Recommendations

This technical guide outlines a comprehensive and scientifically grounded strategy for characterizing the thermal stability of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. The proposed workflow, centered on simultaneous TGA-DSC analysis and complemented by TGA-MS, provides the necessary data to understand its melting behavior, decomposition kinetics, and degradation pathways.

The insights gained from this study are critical for:

-

Formulation Development: Selecting compatible excipients that do not lower the decomposition temperature of the API.

-

Process Chemistry: Defining maximum temperature limits for manufacturing steps like drying and granulation to prevent degradation.

-

Storage and Handling: Establishing appropriate storage conditions (e.g., temperature, humidity) to ensure long-term stability, in line with ICH guidelines.[2][14]

-

Regulatory Submission: Providing essential data on the intrinsic stability of the drug substance as part of a comprehensive data package for regulatory agencies.[15]

By following this rigorous analytical approach, researchers and drug development professionals can ensure that the thermal stability of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is well-understood, mitigating risks and paving the way for its safe and effective use in pharmaceutical applications.

References

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Redeker, M., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Suresh, K., et al. (2012). Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Biomacromolecules. [Link]

-

ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

-

Manabe, Y. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

-

Hey, D. H., et al. (1966). Radical abstraction of iodine from aromatic iodides. Journal of the Chemical Society C: Organic. [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

ACS Publications. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

-

ACS Publications. (2020). Formation and Decomposition of New Iodinated Halobenzoquinones during Chloramination in Drinking Water. Environmental Science & Technology. [Link]

-

ResearchGate. (n.d.). TGA analysis of studied amino acids. [Link]

-

Soni, T., et al. (2014). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

-

Cera, B., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

-

Chemwhat. (n.d.). (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 23234-43-7 wiki. [Link]

-

Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM.... [Link]

-

PubChemLite. (n.d.). Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2). [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry thermograms of (A) verapamil HCl.... [Link]

-

Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

-

Blenner, M., et al. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Journal of Forensic, Legal & Investigative Sciences. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

-

Saoudi, M., et al. (2021). Thermodynamic Properties of Molten Salts Measured by DSC. IAEA. [Link]

-

Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

-

Sinopec. (2025). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. [Link]

-

Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. [Link]

-

NextSDS. (n.d.). ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride | 2225144-85-2 [sigmaaldrich.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Radical abstraction of iodine from aromatic iodides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

- 11. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 12. mt.com [mt.com]

- 13. biorxiv.org [biorxiv.org]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. pharma.gally.ch [pharma.gally.ch]

An In-Depth Technical Guide to the Safety Data Sheet for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety and handling protocols for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS No: 2225144-85-2). As a crucial building block in medicinal chemistry and pharmaceutical development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, grounded in the compound's specific chemical properties and regulatory classifications.

Section 1: Chemical Identification and Physicochemical Properties

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a substituted amino acid ester.[1] The hydrochloride salt form generally enhances water solubility compared to the free base, a common strategy in pharmaceutical development.[2] Its identity is defined by the following key parameters.

| Identifier | Value | Source |

| CAS Number | 2225144-85-2 | Sigma-Aldrich |

| Molecular Formula | C11H15ClINO2 | Sigma-Aldrich |

| Molecular Weight | 355.6 g/mol | Sigma-Aldrich |

| Synonyms | ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich |

While a comprehensive, experimentally determined physicochemical profile is not widely published, the following properties are typical for similar chemical entities and should be assumed for risk assessment purposes.

| Property | Anticipated Value / Remarks | Source |

| Melting Point | Not determined. Similar compounds have melting points >250 °C. | [3] |

| Solubility | Soluble in water. | [2][3] |

| Flash Point | Not applicable for a solid. | [3] |

| Stability | Stable under recommended storage conditions. | [3] |

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards.[4] Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is classified as hazardous, warranting specific precautions.

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation Mark)

The GHS07 pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[5] The specific hazards are detailed by the following hazard statements.

| Hazard Code | Statement | Implication for Researchers |

| H302 | Harmful if swallowed. | Accidental ingestion could lead to acute toxic effects. Strict hygiene practices are essential. |

| H315 | Causes skin irritation. | Direct contact with the skin can cause local redness, itching, or inflammation. Protective gloves are mandatory. |

| H319 | Causes serious eye irritation. | The powder can cause significant, potentially damaging, irritation upon contact with the eyes. Eye protection is non-negotiable. |

| H335 | May cause respiratory irritation. | Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Work should be conducted in a well-ventilated area, preferably a fume hood. |

These classifications are consistent with similar amino acid ester hydrochlorides.[5][6][7]

Caption: GHS hazard profile for the target compound.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach is essential for safely handling this compound, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

The primary method for mitigating exposure is to handle the material in a controlled environment.

-

Ventilation: All weighing and solution preparation activities should be performed within a certified chemical fume hood to prevent inhalation of the powder.[7][8]

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8][9] This is a critical requirement due to the H319 "Causes serious eye irritation" classification.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following ensemble is mandatory.

-

Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required.[10] If there is a significant risk of splashing when handling solutions, a face shield should be worn in addition to goggles.[10][11]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile rubber, must be worn.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

-

Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing.[11]

-

-

Respiratory Protection: If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved particulate respirator (e.g., N95) is required.[8]

Caption: Required PPE and engineering controls workflow.

Section 4: Safe Handling, Storage, and Disposal Protocols

Detailed Handling Protocol (Weighing Solid)

-

Preparation: Ensure the fume hood sash is at the proper working height. Place a weigh boat on the analytical balance.

-

Don PPE: Wear the full PPE ensemble as described in Section 3.

-

Transfer: Carefully open the main container inside the fume hood. Use a clean spatula to transfer a small amount of the powder to the weigh boat. Avoid any actions that could create airborne dust.

-

Sealing: Tightly close the main container immediately after transferring the material.

-

Cleanup: Gently wipe the spatula and any surfaces with a damp cloth to collect residual powder, treating the cloth as contaminated waste.

-

Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[7]

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Conditions: Store in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[7]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[3]

-

Incompatibilities: Store away from strong oxidizing agents.[3][8]

Disposal

Chemical waste must be handled in accordance with institutional and local regulations.

-

Procedure: Dispose of this material and its container by handing it over to a licensed professional waste disposal service.[7]

-

Contamination: Do not allow the product to enter drains or waterways.[3][7] All contaminated materials (e.g., gloves, weigh boats, paper towels) should be disposed of as hazardous chemical waste.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. Always have the SDS readily available for emergency responders.[12][13]

Accidental Release / Spill Cleanup

-

Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[7] Evacuate personnel from the immediate area if the spill is large.

-

Containment: Wear full PPE, including respiratory protection.

-

Cleanup: Do not use dry sweeping, as this can create dust. Moisten the material with an inert liquid (e.g., water) and then carefully sweep or scoop the material into a suitable container for disposal.[8][14] Alternatively, use an inert absorbent material to collect the spill.[10]

-

Decontamination: Clean the spill area thoroughly once the material has been removed.

Caption: Decision workflow for spill response.

First-Aid Measures

-

General Advice: Move the victim out of the dangerous area. Consult a physician and show them the SDS.[7][13]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention as soon as possible.[7][15]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7][15] Remove contaminated clothing. If skin irritation persists, consult a physician.[8]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][13]

Section 6: Stability and Reactivity Profile

-

Reactivity: The substance is stable under normal conditions.[3]

-

Conditions to Avoid: Heat and the formation of dust should be avoided.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to vigorous, potentially hazardous reactions.[3][8]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes containing carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and hydrogen iodide (HI).[3]

Section 7: Toxicological Profile

The toxicological information is primarily derived from its GHS classification.

-

Acute Toxicity: Classified as "Harmful if swallowed" (Acute Tox. 4).[5] No specific LD50 data is readily available.

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory tract irritation.[3]

-

Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any research chemical, chronic exposure should be avoided.[13]

Conclusion

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a valuable research chemical with a well-defined, moderate hazard profile. The primary risks—irritation to the skin, eyes, and respiratory tract, and harm if swallowed—are effectively managed by adhering to standard laboratory safety protocols. The cornerstone of safe handling lies in the consistent use of engineering controls, specifically a chemical fume hood, and the mandatory application of appropriate PPE. By understanding the causality behind these safety measures, researchers can confidently and safely utilize this compound in their work.

References

-

(R)-Ethyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride - CATO. (n.d.). Retrieved from [Link]

-

(R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 23234-43-7 wiki. (n.d.). Retrieved from [Link]

-

methyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

-

Safety data sheet - Pharmacopoeia. (2013, June 05). Retrieved from [Link]

-

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, April 07). Retrieved from [Link]

-

First aid for chemical-related accidents and injuries - Tyosuojelu.fi - Occupational Safety and Health Administration. (2025, October 03). Retrieved from [Link]

-

GHS Hazardous Chemical Information List - Safe Work Australia. (n.d.). Retrieved from [Link]

-

Chemicals - EHS - MIT. (n.d.). Retrieved from [Link]

-

First aid for chemicals - Hesperian Health Guides. (2024, July 06). Retrieved from [Link]

Sources

- 1. PubChemLite - Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmacopoeia.com [pharmacopoeia.com]

- 4. mu.edu.sa [mu.edu.sa]

- 5. nextsds.com [nextsds.com]

- 6. nextsds.com [nextsds.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. en.hesperian.org [en.hesperian.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Chemicals – EHS [ehs.mit.edu]

- 12. tyosuojelu.fi [tyosuojelu.fi]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents, presents a unique set of physicochemical properties that govern its behavior in solution. As with many amino acid esters and their salts, understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, formulation development, and ultimately, the viability of a drug development pathway. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound in organic solvents. We will move beyond simple data points to explore the "why" behind the "how," empowering you to make informed decisions in your research and development endeavors.

Compound Profile: Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

A thorough understanding of the subject molecule is the bedrock of any solubility study. Let's dissect the key features of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₁H₁₅ClINO₂ | The presence of a relatively large, nonpolar iodophenyl group and an ethyl ester group suggests a predisposition towards solubility in organic solvents. |

| Molecular Weight | 355.6 g/mol | A moderate molecular weight that doesn't inherently preclude solubility in a range of solvents. |

| Structure | The molecule possesses a primary amine (as a hydrochloride salt), an ester, and an aromatic iodide. The amine hydrochloride introduces a significant polar, ionic character. | |

| CAS Number | 2225144-85-2 | For unambiguous identification and literature searching.[1] |

| Physical Form | Typically a powder.[1] | The solid-state properties (e.g., crystallinity, polymorphism) will influence the thermodynamics of dissolution. |

The hydrochloride salt form is a pivotal feature. While the free base of this amino acid ester would be more lipophilic, the hydrochloride salt introduces ionic character, which generally enhances aqueous solubility.[2] However, in the context of organic solvents, this ionic nature can lead to more complex solubility behavior, often favoring polar organic solvents that can effectively solvate the charged species.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be conceptually broken down into three key energetic steps, as illustrated below.

Caption: The thermodynamics of dissolution.

For dissolution to occur, the Gibbs free energy of solvation (ΔG_solvation) must overcome the lattice energy of the solid (ΔG_lattice) and the energy required to create a cavity in the solvent (ΔG_cavity).

The Role of the Solute's Structure

-

Iodophenyl Group: This large, hydrophobic moiety will favor interactions with nonpolar and moderately polar solvents through van der Waals forces.

-

Ethyl Ester Group: This group contributes to the molecule's lipophilicity and can act as a hydrogen bond acceptor.

-

Amine Hydrochloride: This is the most influential group in determining solubility in polar solvents. The ionic nature of the hydrochloride salt means that the solvent must be capable of stabilizing the charged ammonium cation and the chloride anion.

The Influence of the Organic Solvent

The principle of "like dissolves like" is a useful starting point. However, a more nuanced understanding of solvent properties is required for predicting the solubility of a complex salt like Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates. Their ability to donate hydrogen bonds can effectively solvate the chloride anion, while the polar nature of the hydroxyl group can interact favorably with the ammonium cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate the ammonium cation. However, their ability to solvate the chloride anion is less efficient compared to protic solvents. The solubility of amino acid methyl ester hydrochlorides has been noted in solvents like DMSO and acetonitrile.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are unlikely to be effective at dissolving the hydrochloride salt due to their inability to stabilize the ionic components of the solute. The low solubility of amino acid derivatives in highly apolar solvents has been observed.[3]

Protocols for Solubility Determination

A robust experimental approach is essential for obtaining reliable solubility data. We will outline two complementary methods: the thermodynamic (equilibrium) shake-flask method and a kinetic solubility assay.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility, which is the concentration of a saturated solution at a given temperature. It is considered the "gold standard" for thermodynamic solubility determination.[4][5]

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant. For accurate results, centrifuge the sample and then filter it through a low-binding syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve for accurate quantification.

Causality Behind Choices:

-

Excess Solid: Ensures that the solution is saturated at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent.

-

Prolonged Agitation: Overcomes kinetic barriers to dissolution and ensures the system reaches thermodynamic equilibrium.

-

Centrifugation and Filtration: Removes all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-